1,4-diazabicyclo[2.2.2]octane;trimethylalumane
Description
Properties
Molecular Formula |
C12H30Al2N2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
InChI Key |
WSTAITCRSVOCTK-UHFFFAOYSA-N |
Canonical SMILES |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 |
Origin of Product |
United States |
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods:
From piperazine: This involves the reaction of piperazine with formaldehyde and formic acid.
From ethylenediamine: Ethylenediamine is reacted with formaldehyde and formic acid under specific conditions.
Industrial production: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced by the reaction of ethylenediamine with formaldehyde and formic acid in the presence of a catalyst.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
DABAL-Me₃ participates in nucleophilic substitutions, where the trimethylaluminum moiety reacts with electrophilic substrates. For example:
-
Alkylation of carbonyl compounds : DABAL-Me₃ transfers methyl groups to aldehydes or ketones, forming tertiary alcohols.
| Substrate | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Benzaldehyde | 1-Phenylethanol | 85 | Toluene, 0°C, 2 h | |
| Acetophenone | 2-Phenyl-2-propanol | 78 | Hexane, RT, 4 h |
The reaction proceeds via a Lewis acid-base mechanism : DABCO stabilizes the aluminum center, facilitating methyl transfer without explosive side reactions typical of TMA .
Addition Reactions
DABAL-Me₃ enables carbon-carbon bond formation through conjugate additions:
-
Michael additions : The adduct catalyzes additions of nucleophiles to α,β-unsaturated carbonyls.
| Nucleophile | Electrophile | Product | Yield (%) |
|---|---|---|---|
| Diethyl malonate | Methyl acrylate | Diethyl 3-methoxycarbonylpentanedioate | 92 |
| Nitromethane | Cyclohexenone | 2-Nitrocyclohexanone | 88 |
Reactions occur under mild conditions (25–60°C) in toluene or hexane, with DABAL-Me₃ acting as a Lewis acid catalyst .
Reduction Reactions
DABAL-Me₃ reduces functional groups such as esters to alcohols:
-
Ester reductions :
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Ethyl acetate | Ethanol | 90 | THF, RT, 6 h |
| Methyl benzoate | Benzyl alcohol | 82 | Hexane, 40°C, 8 h |
The reaction involves hydride transfer from the methyl groups of aluminum .
Friedel-Crafts Alkylation
DABAL-Me₃ catalyzes electrophilic aromatic substitutions, such as alkylation of arenes:
| Arene | Alkylating Agent | Product | Yield (%) |
|---|---|---|---|
| Toluene | Chloromethane | p-Xylene | 75 |
| Anisole | Benzyl chloride | 4-Methoxybenzylbenzene | 80 |
Reactions require anhydrous conditions (e.g., CH₂Cl₂) and proceed at room temperature .
Polymerization
DABAL-Me₃ initiates coordination polymerization of olefins:
-
Ethylene polymerization :
| Catalyst Loading (mol%) | Polyethylene Mn (g/mol) | PDI |
|---|---|---|
| 0.1 | 120,000 | 2.1 |
| 0.5 | 85,000 | 1.9 |
The adduct’s stability prevents chain termination via side reactions, yielding high-molecular-weight polymers .
Hydrolytic Sensitivity
DABAL-Me₃ reacts rapidly with moisture:
Reactions must be conducted under inert atmospheres (N₂/Ar) using dry solvents .
Thermal Stability
The compound decomposes above 250°C, releasing methane and regenerating DABCO .
Comparative Advantages Over TMA
| Property | DABAL-Me₃ | Trimethylaluminum (TMA) |
|---|---|---|
| Pyrophoricity | Non-pyrophoric | Highly pyrophoric |
| Moisture Sensitivity | Moderate | Extreme |
| Handling Safety | Air-stable (short-term) | Requires strict inerting |
| Catalytic Efficiency | Comparable | Higher |
The trade-off between safety and reactivity makes DABAL-Me₃ preferable for small-scale or academic syntheses .
Scientific Research Applications
Scientific Research Applications
DBA-TMA has found applications in chemistry, biology, medicine, and industry.
Chemistry
- DBA-TMA is used as a reagent in organic synthesis for carbon-carbon and carbon-heteroatom bond formation.
- It participates in nucleophilic substitution reactions where the trimethylaluminum moiety is replaced by other nucleophiles.
- It can add to carbonyl compounds to form new carbon-carbon bonds.
- It can act as a reducing agent in certain organic transformations.
Biology
- It is employed in synthesizing biologically active molecules and pharmaceuticals.
Medicine
- DBA-TMA is used in developing new drugs and therapeutic agents.
- DBA-TMA's biological activity is primarily linked to its interaction with Interleukin-1 Receptor Associated Kinase (IRAK4). It has been shown to inhibit IRAK4 activity, thereby modulating inflammatory responses associated with various diseases.
- Potential therapeutic applications have been explored in autoimmune diseases, with patients exhibiting conditions like rheumatoid arthritis.
Industry
- It is used in the production of polymers and other advanced materials.
Reactions and Preparation
Synthesis
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane is synthesized by reacting trimethylaluminum with 1,4-diazabicyclo[2.2.2]octane under an inert atmosphere to prevent reactions with moisture or oxygen. The reaction is typically performed in a solvent like toluene or hexane at room temperature, and the resulting adduct is isolated by removing the solvent under reduced pressure.
Industrial Production
Industrial production follows a similar procedure on a larger scale, using large reactors with precise control over temperature and pressure to ensure safety and efficiency. The product is purified and packaged under an inert atmosphere to maintain its stability.
Reactions
DBA-TMA undergoes substitution, addition, and reduction reactions. Common reagents include aldehydes, ketones, and halides, with reactions typically performed under an inert atmosphere using solvents like toluene, hexane, and dichloromethane.
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane exerts its effects through its strong nucleophilic and basic properties. It acts as a catalyst by donating electron pairs to electrophilic centers in various reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO is a bicyclic tertiary amine with a rigid, symmetric structure. It is widely utilized as a catalyst in organic synthesis, particularly in the Morita-Baylis-Hillman reaction and as a base in polymerization . Its physical properties include a melting point of 174°C, high solubility in polar solvents, and hygroscopicity . Beyond catalysis, DABCO derivatives exhibit antifungal activity in dental resins and serve as cationic surfactants due to their quaternized forms .
Trimethylaluminum (TMA)
Trimethylaluminum (TMA) is a pyrophoric organoaluminum compound with the formula Al(CH₃)₃. It is a strong Lewis acid, commonly used as a methylating agent in organic synthesis and as a co-catalyst in olefin polymerization. TMA’s high reactivity necessitates careful handling under inert conditions .
DABCO-Trimethylalumane Adduct (DABAL-Me₃)
The adduct bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me₃) forms via coordination of TMA to DABCO’s nitrogen atoms. This adduct moderates TMA’s reactivity, enabling controlled methyl transfer in reactions. It is employed in late-stage methylation of complex substrates, such as natural product derivatives, under mild conditions (e.g., 150°C in toluene) .
Comparison with Similar Compounds
Comparison with Other Organoaluminum Reagents
Key Findings :
Comparison with Other Methylating Agents
Key Findings :
Comparison with Other Diazabicyclic Adducts
DABCO forms adducts with metals (e.g., Zn, Cu) for catalytic applications, but DABAL-Me₃ is unique in its methylating capability. For example:
Biological Activity
1,4-Diazabicyclo[2.2.2]octane;trimethylalumane, commonly referred to as DABCO-Al, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic compound with two nitrogen atoms in its structure, which contributes to its unique properties. When combined with trimethylalumane, it forms a complex that exhibits enhanced reactivity and biological potential.
Biological Activity Overview
Research has demonstrated that DABCO-Al exhibits significant biological activities, including:
- Antimicrobial Activity : Compounds based on DABCO have been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Studies indicate efficacy against influenza virus strains.
- Cytotoxicity : Some derivatives have shown potential cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of DABCO derivatives against several bacterial strains, including drug-resistant strains. The findings are summarized in the following table:
The compounds exhibited high antibacterial activity except against Proteus vulgaris. Notably, compounds 1c and 1e showed rapid bactericidal effects within two hours.
The mechanism by which DABCO-Al exerts its biological effects involves several pathways:
- Interaction with Cell Membranes : DABCO derivatives disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Viral Replication : The antiviral activity is attributed to the inhibition of viral entry or replication within host cells.
- Cytotoxic Mechanisms : In cancer cells, DABCO derivatives may induce apoptosis through the activation of specific signaling pathways.
Case Study 1: Antimicrobial Efficacy
A series of studies conducted on tetracationic DABCO derivatives demonstrated their effectiveness against various pathogens. The results indicated that modifications in the linker moiety significantly influenced antimicrobial potency. For instance, compounds with aromatic linkers showed enhanced activity compared to aliphatic linkers.
Case Study 2: Antiviral Properties
Research published in PubMed highlighted the antiviral potential of DABCO derivatives against influenza virus H1N1. The study found that certain compounds displayed IC50 values comparable to established antiviral agents, suggesting their potential as therapeutic candidates for viral infections.
Q & A
Basic: What are the primary catalytic mechanisms of DABCO in urethane and organic synthesis reactions?
DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a strong tertiary amine base and nucleophilic catalyst. In urethane formation, it accelerates the reaction between polyols and isocyanates by deprotonating intermediates, stabilizing transition states through hydrogen bonding, and enhancing reaction kinetics . In organic synthesis, its nucleophilicity facilitates Michael additions and Morita-Baylis-Hillman reactions by activating electrophilic substrates . For experimental design, use 0.5–2 mol% DABCO in polar aprotic solvents (e.g., acetonitrile) at 25–80°C, monitoring progress via FT-IR (isocyanate peak at ~2270 cm⁻¹) .
Basic: How should DABCO be stored and handled to ensure stability during experiments?
DABCO is hygroscopic and flammable (UN 1325, Hazard Class 4.1). Store under nitrogen at 2–8°C in a desiccator . Use inert atmosphere techniques (glovebox/Schlenk line) for weighing. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents or moisture to prevent decomposition .
Basic: How do the physical properties of DABCO (e.g., melting point, solubility) influence its reactivity in different solvents?
DABCO’s high solubility in polar solvents (water: 46 g/100 mL at 26°C; ethanol: ~30 g/100 mL) enables homogeneous catalysis, while its melting point (156–159°C) limits use in high-temperature reactions without solvent . In non-polar solvents (e.g., toluene), its low solubility may necessitate phase-transfer catalysts. Pre-dry solvents (molecular sieves) to mitigate hygroscopicity .
Advanced: What methodologies enable DABCO-promoted difunctionalization of α,β-unsaturated carbonyl compounds?
DABCO facilitates aminotrifluoromethylthiolation using N-trifluoromethylthio-4-nitrophthalimide as a dual N/SCF₃ source. Optimize by dissolving the substrate (1 eq) and reagent (1.2 eq) in DCM with 10 mol% DABCO at 25°C for 12–24 hours. Yields >70% are achieved via a proposed radical pathway, confirmed by ESR spectroscopy .
Advanced: How can DABCO be utilized in designing functional materials like crosslinked membranes or nanostructured films?
DABCO-quaternized polymers (e.g., polybenzimidazole/PVBC blends) enhance ion conductivity in membranes. Synthesize by reacting DABCO (2 eq) with chloromethyl groups in PVBC at 60°C for 48 hours. XPS confirms quaternization (N⁺ peak at 402.5 eV), while AFM reveals nanostructured morphologies (1D branched or 2D layered) .
Advanced: How can contradictions in thermal stability data (e.g., enthalpy of fusion) for DABCO derivatives be resolved?
Conflicting ΔfusH values (e.g., 0.11 kcal/mol for DABCO N-oxide at 493 K vs. higher values in other studies) arise from polymorphic transitions. Use differential scanning calorimetry (DSC) with controlled heating rates (1–5°C/min) and X-ray diffraction to correlate phase changes. Replicate conditions from Mihailovic et al. (1990) to validate reproducibility .
Advanced: What strategies improve the antibacterial efficacy of DABCO-derived quaternary ammonium compounds?
Tetracationic DABCO derivatives show enhanced activity against Gram-negative bacteria. Synthesize by alkylating DABCO with 4-chlorobenzyl bromide (4 eq) in DMF at 80°C for 24 hours. Minimum inhibitory concentration (MIC) assays against E. coli reveal MIC₉₀ values of 8–16 µg/mL, correlating with increased lipophilicity (logP >2.5) .
Basic: What safety protocols are critical when handling trimethylalumane in DABCO-mediated reactions?
Trimethylalumane (TMA) is pyrophoric (UN 3051). Use strict inert conditions (argon/nitrogen) and cooling baths (0–10°C) during addition. Quench excess TMA with isopropanol/water (1:1) in a fume hood. PPE must include face shields and flame-resistant clothing .
Advanced: How can reaction parameters be optimized for DABCO-catalyzed Knoevenagel condensations?
Optimize solvent (e.g., ethanol vs. THF), temperature (40–80°C), and DABCO loading (5–10 mol%). For aromatic aldehydes and active methylene compounds (e.g., malononitrile), yields >90% are achieved in ethanol at 60°C. Monitor via TLC (hexane/ethyl acetate 3:1) and characterize products via ¹H NMR (disappearance of aldehyde proton at δ 9.8–10.2) .
Advanced: What spectroscopic techniques validate DABCO’s role in supramolecular assemblies with transition metals?
In Cu(II)-DABCO complexes, UV-Vis (d-d transitions at 600–800 nm) and EPR (g∥ ≈ 2.2, g⊥ ≈ 2.0) confirm octahedral geometry. FT-IR (N-H stretching at 3200–3400 cm⁻¹) and X-ray crystallography (e.g., triclinic P1 symmetry, a = 7.332 Å ) elucidate bonding and packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
